molecular formula C17H16N4O2S B2791486 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide CAS No. 2380084-71-7

2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide

Cat. No. B2791486
CAS RN: 2380084-71-7
M. Wt: 340.4
InChI Key: FLDMOXKLDHYCKR-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide is a chemical compound that has been synthesized for the purpose of scientific research. It is a member of the azetidine family and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide involves the inhibition of CDK2 and GSK-3β. CDK2 is involved in the regulation of the cell cycle and its inhibition can lead to cell cycle arrest and apoptosis. GSK-3β is involved in the regulation of glycogen synthesis and its inhibition can lead to decreased glycogen synthesis and increased glucose uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on CDK2 and GSK-3β. In vivo studies have shown that this compound has anti-tumor effects in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide in lab experiments include its potential as an anti-cancer agent and its inhibitory effects on CDK2 and GSK-3β. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

For research on 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide include further studies on its anti-cancer effects, its mechanism of action, and its safety and toxicity. Other potential applications of this compound in the field of medicinal chemistry should also be explored. Additionally, the development of analogs of this compound with improved efficacy and safety should be pursued.

Synthesis Methods

The synthesis of 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide involves the reaction of 2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-yl)acetamide with azetidine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography.

Scientific Research Applications

2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has potential applications in the field of medicinal chemistry. It has been found to have inhibitory effects on certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in cell cycle regulation and the development of cancer. Therefore, this compound has the potential to be developed as an anti-cancer agent.

properties

IUPAC Name

2-phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15(10-23-13-4-2-1-3-5-13)20-12-8-21(9-12)17-16-14(6-7-24-16)18-11-19-17/h1-7,11-12H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDMOXKLDHYCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

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